[(4-Bromo-3-fluorophenyl)methyl](cyclopropylmethyl)amine
Description
Overview of Halogenated Aromatic Amines
Halogenated aromatic amines constitute one of the most important classes of industrial and environmental chemicals, representing organic compounds that contain at least one amino group attached directly to an aromatic ring system that has been modified with halogen substituents. These compounds have found numerous applications across various industries since the introduction of substituted anilines and naphthylamines as intermediates for azo dye manufacture in the mid-1800s. The strategic incorporation of halogen atoms into aromatic amine structures fundamentally alters their chemical and biological properties, often enhancing their utility in pharmaceutical applications.
The classification of amines follows established patterns based on the number of carbon atoms adjacent to the nitrogen atom. Primary amines arise when one of three hydrogen atoms in ammonia is replaced by an alkyl or aromatic group, secondary amines have two organic substituents bound to nitrogen together with one hydrogen, and tertiary amines feature three organic substituents on the nitrogen atom. (4-Bromo-3-fluorophenyl)methylamine falls into the secondary amine category due to the presence of two carbon groups attached to the nitrogen atom.
The synthesis of halogenated aromatic amines has evolved significantly over the decades, with various methodologies developed to achieve selective halogenation and amination reactions. Traditional approaches involve the hydrogenation of corresponding halogenated aromatic nitro compounds using catalytic systems, though these methods often face challenges related to dehalogenation side reactions. More recent developments have focused on direct amination techniques and advanced synthetic strategies that preserve the halogen functionality while introducing the desired amine groups.
Historical Context and Discovery
The development of halogenated aromatic amines traces its origins to the mid-19th century industrial revolution, when the demand for synthetic dyes drove the initial exploration of substituted anilines and related compounds. Early synthetic efforts focused primarily on simple halogenated anilines, with researchers gradually developing more sophisticated methodologies for introducing multiple halogen substituents and complex amine functionalities.
The patent literature from the late 20th century reveals significant advances in the preparation of halogenated aromatic amines. A notable 1983 patent described a process for producing halogenated aromatic primary amines from corresponding nitro compounds using Raney nickel catalysts in the presence of dehalogenation inhibitors. This methodology addressed critical challenges in maintaining halogen functionality during the reduction process, achieving dehalogenation levels of less than 0.1 percent of the reaction product even at relatively high temperatures ranging from 100 to 130 degrees Celsius.
The synthesis of compounds similar to (4-Bromo-3-fluorophenyl)methylamine gained momentum in the 1990s and 2000s as researchers recognized the potential of multi-halogenated aromatic systems in medicinal chemistry applications. A 1990 Japanese patent specifically addressed the production of halogenated aromatic amines through innovative reduction techniques, demonstrating that almost any halogenated aromatic amine could be prepared provided the corresponding nitroaromatic compound was available.
More recent developments in the 2010s have focused on novel synthetic approaches, including base-promoted amination reactions and metal-free methodologies. A 2011 Chinese patent described a new method for preparing aromatic amines from halogenated aromatic hydrocarbons using organic amine zinc chloride complexes, expanding the synthetic toolkit available for accessing these important compound classes.
Relevance in Contemporary Organic and Medicinal Chemistry
The significance of (4-Bromo-3-fluorophenyl)methylamine in contemporary research stems from the unique combination of structural features that enhance its potential for biological activity and synthetic utility. The presence of both bromine and fluorine substituents on the aromatic ring significantly influences the compound's electronic properties and binding characteristics, while the cyclopropylmethyl group contributes to conformational constraints that can improve selectivity for biological targets.
Halogen bonding has emerged as a crucial interaction in drug discovery, with the phenomenon gaining recognition for its role in enhancing binding affinity and selectivity. The incorporation of heavier halogens such as bromine and iodine into drug molecules has been shown to improve potency across various therapeutic targets, including nicotinic acetylcholine receptors, hepatitis C virus proteases, and HIV reverse transcriptase inhibitors. The systematic studies by Hardegger and colleagues demonstrated that binding affinities of inhibitors for human cathepsin L and MEK1 kinase increase with the size of the halogen substituent, with the iodine-oxygen distance in crystal structures measuring 3.1 Å, significantly shorter than the sum of van der Waals radii.
The synthetic accessibility of compounds like (4-Bromo-3-fluorophenyl)methylamine has been enhanced by recent developments in aromatic halogenation and amination methodologies. The work by Reed and colleagues demonstrated efficient halogenation of aniline derivatives through treatment of N,N-dialkylaniline N-oxides with thionyl halides, providing practical access to electron-rich aryl halides with up to 69 percent isolated yield. This methodology allows for selective para-bromination or ortho-chlorination, expanding the synthetic options for preparing halogenated aromatic precursors.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrN | Defines elemental composition |
| Molecular Weight | 254.17 g/mol | Relevant for pharmacokinetic properties |
| Halogen Substituents | Bromine and Fluorine | Enhance binding interactions |
| Amine Classification | Secondary | Determines reactivity pattern |
| Ring System | Substituted phenyl | Provides aromatic framework |
The development of metal-free amination protocols has particular relevance for industrial applications of compounds like (4-Bromo-3-fluorophenyl)methylamine. Recent research by Aubin and colleagues focused on direct amination of aryl halides with ammonia, addressing the challenge that halogen atoms are typically inert to amination reactions unless activated by electron-withdrawing groups. These advances have made complex halogenated amines more accessible for pharmaceutical development and materials science applications.
Objectives and Scope of the Research
The primary objective of research involving (4-Bromo-3-fluorophenyl)methylamine centers on understanding the structure-activity relationships that govern its biological and chemical properties. The unique combination of halogen substituents and the cyclopropylmethyl functionality provides an excellent model system for investigating how specific structural modifications influence molecular interactions and biological activity.
Current research efforts focus on elucidating the mechanism of action for compounds in this class, particularly examining how the brominated and fluorinated phenyl ring interacts with biological targets such as enzymes and receptors. The electronic effects of the halogen substituents enhance binding affinity, while the cyclopropylmethyl group affects molecular conformation and influences overall biological activity. These mechanistic insights are crucial for rational drug design and optimization of therapeutic compounds.
The synthetic methodology research aims to develop efficient and scalable routes for preparing (4-Bromo-3-fluorophenyl)methylamine and related compounds. This includes optimization of starting materials, such as 4-bromo-3-fluorobenzyl chloride and methylamine, and refinement of reaction conditions to maximize yield and purity. The development of novel synthetic approaches, including metal-free amination protocols and advanced halogenation techniques, represents a significant focus area for expanding access to these important compound classes.
| Research Area | Specific Focus | Expected Outcomes |
|---|---|---|
| Structure-Activity Relationships | Halogen substituent effects | Enhanced binding affinity understanding |
| Mechanistic Studies | Enzyme-receptor interactions | Improved rational design principles |
| Synthetic Methodology | Scalable preparation routes | Industrial application feasibility |
| Conformational Analysis | Cyclopropylmethyl group effects | Selectivity enhancement strategies |
The scope of current investigations extends to exploring the compound's potential applications in various therapeutic areas, building on the established importance of halogenated aromatic amines in medicinal chemistry. The research encompasses both fundamental studies of chemical reactivity and applied investigations of biological activity, with particular attention to the unique properties conferred by the specific halogenation pattern and the cyclopropylmethyl substituent.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(5-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGCTNUAGNFTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-fluorobenzyl chloride and cyclopropylmethylamine.
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Nucleophilic Reactions: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The cyclopropylmethyl group can influence the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
Halogen-Substituted Phenylmethylamine Derivatives
| Compound Name | Substituents (Position, Halogen) | Amine Group | Molecular Formula | Molecular Weight | CAS No. |
|---|---|---|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | 4-Br, 3-F | Cyclopropylmethyl | C₁₁H₁₃BrFN | ~260.15* | Not provided |
| (3-Bromo-4-chlorophenyl)methylamine | 3-Br, 4-Cl | Cyclopropylmethyl | C₁₁H₁₃BrClN | 274.58 | 1553348-73-4 |
| (5-Bromo-2-fluorophenyl)methylamine | 5-Br, 2-F | Cyclopropylmethyl | C₁₁H₁₃BrFN | ~260.15* | 1019611-21-2 |
Key Observations :
Cyclopropylmethylamine vs. Alkylamine Variants
| Compound Name | Amine Group | Molecular Formula | Molecular Weight | CAS No. |
|---|---|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | Cyclopropylmethyl | C₁₁H₁₃BrFN | ~260.15* | Not provided |
| (4-Bromo-3-fluorophenyl)methylamine | Butyl | C₁₁H₁₅BrFN | 260.15 | 1247161-43-8 |
| (4-Bromo-3-fluorophenyl)methylamine | Butan-2-yl (sec-butyl) | C₁₁H₁₅BrFN | 260.15 | 1247432-21-8 |
Key Observations :
- Hydrophobicity : Butyl and butan-2-yl groups may increase lipophilicity, affecting membrane permeability or metabolic stability .
Research Implications and Limitations
- Structural Diversity : Halogen and alkyl group variations offer tunability for drug design or material properties, though empirical data on efficacy or toxicity are lacking in the provided evidence.
- Data Gaps : Critical parameters such as solubility, stability, and biological activity remain unaddressed, highlighting the need for further experimental studies.
Biological Activity
(4-Bromo-3-fluorophenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents on the aromatic ring enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 284.17 g/mol. Its structure comprises a brominated and fluorinated phenyl ring linked to a cyclopropylmethylamine moiety, which is significant for its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.17 g/mol |
| Structural Features | Bromine and fluorine substituents |
The biological activity of (4-Bromo-3-fluorophenyl)methylamine is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The halogen substituents can enhance binding affinity, potentially leading to modulation of various biological pathways. This mechanism is crucial for understanding its therapeutic potential.
Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with halogen substituents have shown enhanced antimicrobial properties due to increased membrane permeability and interaction with microbial targets.
- Anticancer Properties : Studies suggest that such compounds can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of halogenated phenyl derivatives demonstrated that (4-Bromo-3-fluorophenyl)methylamine exhibited significant inhibition against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Studies : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines, with IC50 values comparable to established chemotherapeutics. Further research is needed to elucidate the underlying mechanisms.
- Neuropharmacological Assessment : Behavioral studies in rodent models indicated that administration of the compound resulted in anxiolytic effects, likely mediated through modulation of GABAergic pathways.
Research Findings
Several studies have highlighted the pharmacological profiles of (4-Bromo-3-fluorophenyl)methylamine:
- In vitro Studies : Concentration-dependent effects were observed in assays measuring cell viability and apoptosis induction.
- In vivo Studies : Animal models demonstrated significant therapeutic effects with minimal toxicity, indicating a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Bromo-3-fluorophenyl)methylamine?
- Methodology : The compound is typically synthesized via nucleophilic substitution. Reacting 4-bromo-3-fluorobenzyl chloride with cyclopropylmethylamine in the presence of a base (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane (DCM) or toluene. Reaction conditions (temperature, stoichiometry) are optimized using Design of Experiments (DOE) principles. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Parameters :
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 60–80°C |
| Base Equivalents | 1.5–2.0 |
| Solvent | DCM or Toluene |
| Yield | 70–85% |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm), cyclopropylmethyl groups (δ 0.5–1.5 ppm), and amine protons (δ 2.5–3.5 ppm). ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~284.03 g/mol).
- Infrared (IR) : Identifies N-H stretches (~3300 cm⁻¹) and C-Br bonds (~500 cm⁻¹) .
Q. What safety protocols are required when handling this compound?
- Guidelines :
- PPE : Chemical-resistant gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate assays across labs.
- Orthogonal Techniques : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding kinetics.
- Stereochemical Analysis : Chiral HPLC ensures enantiomeric purity, as impurities may skew activity .
Q. What computational methods predict the compound’s binding modes with target enzymes?
- Approach :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses.
- Molecular Dynamics (MD) : GROMACS or AMBER simulations (50–100 ns) to assess stability of ligand-receptor complexes.
- Mutagenesis Validation : Correlate computational predictions with experimental ΔΔG values from alanine scanning .
- Example Output :
| Target Protein | Predicted ΔG (kcal/mol) | Key Residues |
|---|---|---|
| Dopamine D2 Receptor | -9.2 | Asp114, Phe389 |
| Monoamine Oxidase B | -8.7 | Tyr435, Cys397 |
Q. How can reaction conditions be optimized for scalable synthesis?
- Strategies :
- Solvent Screening : Compare polar aprotic solvents (DMF, THF) vs. non-polar (toluene) for improved yield.
- Catalyst Addition : Test phase-transfer catalysts (e.g., TBAB) to enhance amine nucleophilicity.
- Flow Chemistry : Continuous-flow reactors reduce reaction time and improve reproducibility .
- Optimization Table :
| Condition | Yield Improvement |
|---|---|
| TBAB (5 mol%) | +12% |
| THF at 70°C | +8% |
| Flow Reactor (30 min) | +15% |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across structural analogs?
- Case Study : Analogs like (2-Chloro-4-fluorophenyl)methylamine show 10-fold higher IC₅₀ against MAO-B compared to the target compound.
- Resolution Steps :
Structural Comparison : Identify halogen position (bromo vs. chloro) and steric effects using X-ray crystallography .
Pharmacophore Modeling : Highlight critical interactions (e.g., halogen bonding with Tyr435 in MAO-B).
Dose-Response Curves : Re-test analogs under identical assay conditions to minimize protocol-based variability .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
